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Compound Name:
1-(2,2-Dimethylpropanoyl)indolin-

6-amine

CAS No.: 743476-50-8

Cat. No.: B1414697

Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the N-acylation of indolin-6-amine using

pivaloyl chloride. The protocol is designed to be a self-validating system, grounded in

established chemical principles and supported by authoritative references. Full editorial control

has been exercised to present this information in a logical, in-depth format that prioritizes

scientific integrity and practical application.

Introduction and Strategic Context
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of

numerous biologically active compounds.[1] Functionalization of the indoline nucleus is a

critical step in the synthesis of novel therapeutic agents. The acylation of an amino group on

the indoline ring, specifically at the 6-position, yields N-acylated indolines, which are key

intermediates in drug discovery programs.[2]
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This guide details the specific transformation of indolin-6-amine to N-(indolin-6-yl)pivalamide

through reaction with pivaloyl chloride. Pivaloyl chloride is selected as the acylating agent due

to the unique properties of the resulting pivaloyl (Piv) amide. The sterically bulky tert-butyl

group of the pivaloyl moiety imparts significant metabolic stability to the amide bond and can

influence the conformational properties of the final molecule, a feature often exploited in drug

design.[3][4] The reaction proceeds via a well-understood nucleophilic acyl substitution

mechanism, which, when carefully controlled, provides a high yield of the desired product.

Reaction Mechanism: Nucleophilic Acyl Substitution
The acylation of indolin-6-amine with pivaloyl chloride is a classic example of nucleophilic acyl

substitution. The reaction mechanism can be broken down into three key steps:

Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the nitrogen

atom of the indolin-6-amine (the nucleophile) attacking the highly electrophilic carbonyl

carbon of pivaloyl chloride. This forms a transient tetrahedral intermediate.

Elimination of the Leaving Group: The unstable tetrahedral intermediate rapidly collapses.

The carbonyl double bond is reformed, and the chloride ion is expelled as a good leaving

group.

Deprotonation (Acid Scavenging): The immediate byproduct of the reaction is hydrogen

chloride (HCl). In the absence of an external base, this strong acid would protonate the

starting amine, converting it into an unreactive ammonium salt and halting the reaction.[5] To

prevent this, a non-nucleophilic base, such as triethylamine (TEA), is added as an "acid

scavenger."[6] TEA efficiently neutralizes the HCl to form triethylammonium chloride, which is

often insoluble in the reaction solvent and can be easily removed during workup.[6]

The overall transformation is robust and generally high-yielding when performed under

appropriate conditions.
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Caption: The general mechanism of N-acylation with pivaloyl chloride.[3]

Experimental Protocol
This protocol is designed for a 5 mmol scale reaction. Adjustments can be made as needed,

maintaining the stoichiometric ratios.

Materials and Reagents
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Reagent CAS No. MW ( g/mol ) Form

Indolin-6-amine 17439-01-3 134.18 Solid

Pivaloyl chloride 3282-30-2 120.58 Liquid

Triethylamine (TEA) 121-44-8 101.19 Liquid

Dichloromethane

(DCM), Anhydrous
75-09-2 84.93 Liquid

1M Hydrochloric Acid

(HCl)
7647-01-0 - Aqueous

Saturated Sodium

Bicarbonate

(NaHCO₃)

144-55-8 - Aqueous

Brine (Saturated

NaCl)
7647-14-5 - Aqueous

Anhydrous Sodium

Sulfate (Na₂SO₄)
7757-82-6 142.04 Solid

Equipment
100 mL Round-bottom flask

Magnetic stirrer and stir bar

Septa and nitrogen/argon inlet

Ice-water bath

Syringes and needles

Separatory funnel

Rotary evaporator

Glassware for purification (e.g., chromatography column, beakers)
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Reagent Quantities for a 5 mmol Reaction
Reagent Equivalents Moles (mmol) Mass/Volume

Indolin-6-amine 1.0 5.0 671 mg

Triethylamine (TEA) 1.2 6.0 0.84 mL

Pivaloyl chloride 1.1 5.5 0.66 mL

Anhydrous DCM - - 25 mL

Step-by-Step Procedure
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1. Reaction Setup
- Dry flask under N₂/Ar

- Add indolin-6-amine & DCM
- Add Triethylamine

2. Cooling
- Place flask in 0°C ice bath

- Stir for 5-10 min

3. Reagent Addition
- Add pivaloyl chloride dropwise

- Maintain temp < 5°C

4. Reaction
- Stir at 0°C for 30 min

- Warm to RT
- Stir for 2-4 hours
- Monitor by TLC

5. Workup & Extraction
- Quench with water

- Separate layers
- Wash organic layer (HCl, NaHCO₃, Brine)

6. Isolation & Purification
- Dry organic layer (Na₂SO₄)

- Filter
- Concentrate (Rotovap)

- Purify (Chromatography)

Click to download full resolution via product page

Caption: General experimental workflow for the acylation reaction.

Reaction Setup: To a clean, dry 100 mL round-bottom flask under an inert atmosphere

(nitrogen or argon), add indolin-6-amine (671 mg, 5.0 mmol) and anhydrous

dichloromethane (25 mL). Stir the mixture with a magnetic stir bar until the solid dissolves.
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Base Addition: To the stirred solution, add triethylamine (0.84 mL, 6.0 mmol) via syringe.

Cooling: Place the reaction flask in an ice-water bath and cool the solution to 0 °C.

Acyl Chloride Addition: Slowly add pivaloyl chloride (0.66 mL, 5.5 mmol) dropwise to the

cold, stirred solution over 5-10 minutes. Maintain the internal temperature below 5 °C during

the addition. A white precipitate (triethylammonium chloride) will likely form.[6]

Reaction Progression: After the addition is complete, allow the mixture to stir at 0 °C for an

additional 30 minutes. Then, remove the ice bath and let the reaction warm to room

temperature. Continue stirring for 2-4 hours.

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the

starting amine spot is no longer visible.

Workup - Quenching: Once the reaction is complete, carefully quench it by adding 20 mL of

deionized water to the flask.

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic

(DCM) layer. Wash the organic layer sequentially with:

1M HCl (20 mL) to remove any unreacted triethylamine.

Saturated NaHCO₃ solution (20 mL) to neutralize any residual acid.

Brine (20 mL) to remove residual water.

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate

(Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure

using a rotary evaporator to yield the crude product.

Purification: The crude N-(indolin-6-yl)pivalamide can be purified by silica gel column

chromatography or recrystallization from an appropriate solvent system (e.g., ethyl

acetate/hexanes) to afford the final product as a solid.

Safety and Hazard Management
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All manipulations must be performed in a well-ventilated chemical fume hood. Appropriate

Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-

resistant gloves, is mandatory.

Reagent Hazard Summary

Pivaloyl Chloride

Danger! Highly flammable liquid and vapor.[7][8]

Reacts violently with water.[7] Harmful if

swallowed.[7] Fatal if inhaled.[7][8] Causes

severe skin burns and eye damage.[7][9]

Lachrymator.[10][11]

Indolin-6-amine

Warning! May be harmful if swallowed.[12]

Causes skin and eye irritation.[13] May cause

respiratory irritation.[13]

Triethylamine

Danger! Highly flammable liquid and vapor.

Harmful if swallowed. Causes severe skin burns

and eye damage. Harmful if inhaled.

Dichloromethane (DCM)

Warning! Causes skin and eye irritation. May

cause drowsiness or dizziness. Suspected of

causing cancer.[14]

Handling Precautions:

Pivaloyl Chloride: Must be handled with extreme care under anhydrous conditions. Use a

syringe for transfer. Any spills should be neutralized carefully, and the area should be well-

ventilated.

Anhydrous Conditions: The reaction is sensitive to moisture due to the reactivity of pivaloyl

chloride with water. Ensure all glassware is oven-dried and the reaction is run under an inert

atmosphere.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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